molecular formula C10H14ClNO B8128247 2-Chloro-5-isopropoxybenzylamine

2-Chloro-5-isopropoxybenzylamine

Cat. No.: B8128247
M. Wt: 199.68 g/mol
InChI Key: UOOHEGUWCZMBLU-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropoxybenzylamine is an organic compound with the molecular formula C10H14ClNO It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the second position and an isopropoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-isopropoxybenzylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-nitrobenzyl alcohol.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group is then substituted with an isopropoxy group using isopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-isopropoxybenzylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzylamine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxide (NaOR) are used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of this compound with a hydrogen-substituted benzene ring.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-isopropoxybenzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropoxybenzylamine involves its interaction with specific molecular targets. The chlorine and isopropoxy groups influence its binding affinity and reactivity with enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzylamine: Lacks the isopropoxy group, making it less hydrophobic.

    5-Isopropoxybenzylamine: Lacks the chlorine atom, affecting its reactivity.

    2-Chloro-5-methoxybenzylamine: Has a methoxy group instead of an isopropoxy group, altering its steric and electronic properties.

Uniqueness

2-Chloro-5-isopropoxybenzylamine is unique due to the presence of both chlorine and isopropoxy groups, which confer distinct chemical and biological properties. These substitutions enhance its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

IUPAC Name

(2-chloro-5-propan-2-yloxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOHEGUWCZMBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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